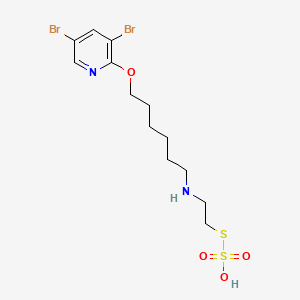
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridyloxy group, a hexyl chain, and a thiosulfate group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting with the preparation of the 3,5-dibromo-2-pyridyloxy intermediate. This intermediate is then reacted with a hexylamine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The pyridyloxy group can be reduced under specific conditions to yield different products.
Substitution: The bromine atoms in the pyridyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiosulfate group can yield sulfonate esters, while nucleophilic substitution of the bromine atoms can produce a variety of substituted pyridyloxy derivatives.
Applications De Recherche Scientifique
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-2-((6-(3,5-Dichloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate
- S-2-((6-(3,5-Difluoro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate
Uniqueness
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of bromine atoms in the pyridyloxy group, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
41287-09-6 |
|---|---|
Formule moléculaire |
C13H20Br2N2O4S2 |
Poids moléculaire |
492.3 g/mol |
Nom IUPAC |
3,5-dibromo-2-[6-(2-sulfosulfanylethylamino)hexoxy]pyridine |
InChI |
InChI=1S/C13H20Br2N2O4S2/c14-11-9-12(15)13(17-10-11)21-7-4-2-1-3-5-16-6-8-22-23(18,19)20/h9-10,16H,1-8H2,(H,18,19,20) |
Clé InChI |
MYAPKIZEEJRDPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Br)OCCCCCCNCCSS(=O)(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


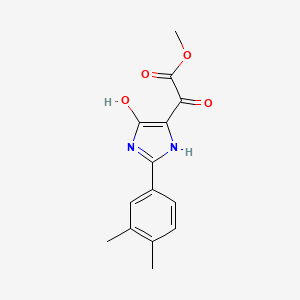
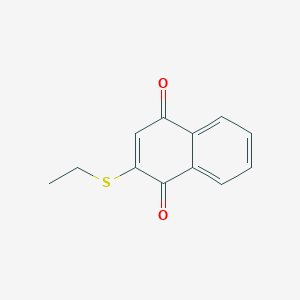

![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)
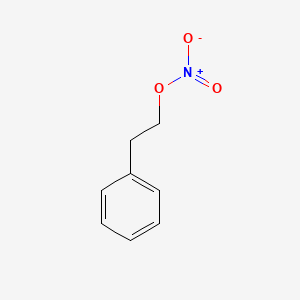
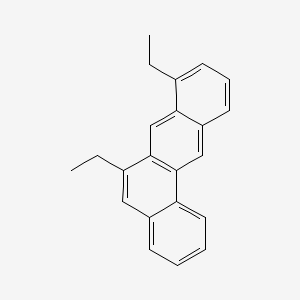
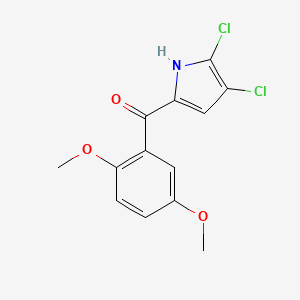
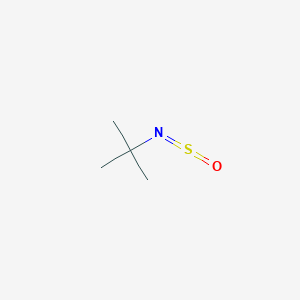

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)



